molecular formula C21H18Cl2FN5O2 B14152071 8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 368840-62-4

8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14152071
CAS No.: 368840-62-4
M. Wt: 462.3 g/mol
InChI Key: JVXMVBJUZUMOQD-UHFFFAOYSA-N
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Description

8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorobenzyl and fluorobenzyl groups attached to a purine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often involve palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the specific arrangement of chlorobenzyl and fluorobenzyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

368840-62-4

Molecular Formula

C21H18Cl2FN5O2

Molecular Weight

462.3 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-chlorophenyl)methylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H18Cl2FN5O2/c1-27-18-17(19(30)28(2)21(27)31)29(11-14-15(23)4-3-5-16(14)24)20(26-18)25-10-12-6-8-13(22)9-7-12/h3-9H,10-11H2,1-2H3,(H,25,26)

InChI Key

JVXMVBJUZUMOQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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